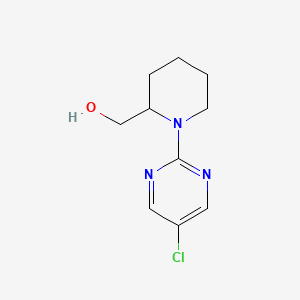

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(5-chloropyrimidin-2-yl)piperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-8-5-12-10(13-6-8)14-4-2-1-3-9(14)7-15/h5-6,9,15H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREAMAFDXSUZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise picture of the molecular skeleton and the spatial arrangement of atoms can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol exhibits characteristic signals corresponding to the protons of the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the methanol (B129727) group.

The two protons on the pyrimidine ring typically appear as a singlet in the aromatic region of the spectrum. The protons of the piperidine ring, due to their various chemical and magnetic environments, present as a series of multiplets. The protons of the hydroxymethyl group (-CH₂OH) also show distinct signals, with their chemical shift influenced by the adjacent chiral center and potential hydrogen bonding.

Interactive Data Table: ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H | 8.32 | s | - |

| Piperidine-H (axial & equatorial) | 4.65 - 1.55 | m | - |

| -CH₂OH | 3.68 - 3.55 | m | - |

| -OH | 4.75 | t | 5.5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows characteristic peaks for the carbon atoms of the 5-chloropyrimidine (B107214) ring, with the carbon atom bonded to the chlorine atom appearing at a specific chemical shift. The six carbon atoms of the piperidine ring also produce a set of signals, and the carbon of the hydroxymethyl group is readily identifiable in the aliphatic region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyrimidine-C (C=N) | 161.2 |

| Pyrimidine-C (C-Cl) | 157.0 |

| Pyrimidine-C (C-H) | 126.1 |

| Piperidine-C (N-CH) | 57.5 |

| -CH₂OH | 64.3 |

| Piperidine-C | 44.0, 29.3, 25.5, 23.9 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbon atoms. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the different structural fragments of the molecule, for instance, by showing correlations between the protons on the piperidine ring and the carbon atoms of the pyrimidine ring, thus confirming the point of attachment.

Two-Dimensional NMR Techniques for Stereochemical Assignment

The stereochemistry of the chiral center at the 2-position of the piperidine ring can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. By analyzing the correlation patterns, the relative orientation of the substituents on the piperidine ring can be determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺.

The high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for C₁₀H₁₄ClN₃O is 227.0825, and the experimentally observed mass would be expected to be in close agreement with this value.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. Key fragmentation pathways for this compound would likely involve the loss of the hydroxymethyl group, cleavage of the piperidine ring, and fragmentation of the chloropyrimidine moiety.

Interactive Data Table: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 228.0903 | ~228.1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic pyrimidine ring would appear in the 3100-2800 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring would give rise to absorptions in the 1600-1400 cm⁻¹ region. The C-O stretching of the primary alcohol and the C-Cl stretching vibration would also be observable at their characteristic frequencies.

Raman spectroscopy would provide complementary information, particularly for the vibrations of the pyrimidine ring and the carbon skeleton.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | ~3350 (broad) |

| C-H (pyrimidine) | Stretching | ~3050 |

| C-H (piperidine) | Stretching | ~2930, 2850 |

| C=N, C=C (pyrimidine) | Stretching | ~1570, 1540, 1420 |

| C-O (alcohol) | Stretching | ~1040 |

| C-Cl | Stretching | ~700 |

An article focusing on the structural elucidation and advanced spectroscopic characterization of This compound cannot be generated at this time. A thorough search of scientific literature and chemical databases has revealed no specific experimental data for the Ultraviolet-Visible (UV-Vis) spectrum or the X-ray crystal structure of this particular compound.

The user's request mandated a strict focus on "this compound" and the exclusion of information pertaining to related but distinct molecules. Without published research on the specific spectroscopic and crystallographic properties of this compound, it is impossible to provide the detailed, data-driven analysis required for the outlined sections on UV-Vis spectroscopy, X-ray crystallography, and intermolecular interactions.

To fulfill the user's instructions, which require scientifically accurate and specific data including data tables and detailed research findings, published experimental results for "this compound" are necessary. Such data is not currently available in the public domain.

Computational and Theoretical Studies on Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These calculations can predict a wide range of characteristics, including molecular geometries, vibrational frequencies, and electronic spectra.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the properties of various molecules, including those with heterocyclic scaffolds similar to (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol. DFT calculations could be utilized to determine the optimized molecular geometry, bond lengths, and bond angles of this compound.

Furthermore, DFT is instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like FT-IR and Raman spectroscopy to confirm the molecular structure. Additionally, DFT can be used to predict NMR chemical shifts, aiding in the interpretation of experimental NMR spectra. While specific DFT studies on this compound are not widely published, the methodology is well-established for analyzing related compounds.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, a HOMO-LUMO analysis would help in understanding its reactivity profile and potential interaction with biological targets. The distribution of HOMO and LUMO densities across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Ionization Potential | Energy required to remove an electron | Related to HOMO energy |

| Electron Affinity | Energy released when an electron is added | Related to LUMO energy |

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics simulations offer a computationally efficient alternative to study the conformational landscape and dynamic behavior of molecules.

Conformational Analysis of the Piperidine (B6355638) and Pyrimidine (B1678525) Moieties

The piperidine and pyrimidine rings in this compound can adopt various conformations. The piperidine ring typically exists in a chair conformation, but other forms like boat and twist-boat are also possible. The relative orientation of the chloropyrimidine and methanol (B129727) substituents on the piperidine ring is also crucial.

Conformational analysis, using molecular mechanics force fields, can be employed to identify the most stable conformations of the molecule. This involves systematically exploring the potential energy surface to locate the energy minima corresponding to different spatial arrangements of the atoms. Understanding the preferred conformation is vital as it often dictates the molecule's biological activity.

Dynamic Behavior and Flexibility of the Compound

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and flexibility of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound flexes and changes its shape in different environments, such as in a solvent or when interacting with a biological target. This information is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

In Silico Approaches to Molecular Design and Virtual Screening

In silico methods are increasingly used in drug discovery to design new molecules and screen large libraries of compounds for potential biological activity. These computational techniques can significantly reduce the time and cost associated with experimental screening.

For this compound, in silico approaches can be used to explore its potential as a lead compound for various therapeutic targets. Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity and mode of interaction of the compound with a specific protein target. This involves computationally placing the molecule into the active site of the protein and scoring the interaction.

Furthermore, the structure of this compound can serve as a scaffold for the design of new analogs with improved potency and selectivity. By making virtual modifications to the parent molecule and evaluating their predicted activity, researchers can prioritize the synthesis of the most promising candidates.

| Technique | Description | Potential Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex | Identify potential biological targets and predict binding affinity |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity | Design new molecules with similar or improved activity |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity | Predict the activity of new analogs |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule | Assess the drug-likeness of the compound and its analogs |

Theoretical Prediction of Molecular Interactions and Recognition Principles

The principles of molecular recognition for this compound can be theoretically explored through various computational techniques. These methods help in understanding how this molecule might interact with biological macromolecules, which is a cornerstone of rational drug design.

Ligand-Target Docking Studies (Purely theoretical interaction, without implication of biological effect)

While specific ligand-target docking studies for this compound are not documented in the reviewed literature, the structural motifs of the molecule suggest potential interactions with various protein targets. The 5-chloropyrimidine (B107214) ring, a common feature in kinase inhibitors, can participate in hydrogen bonding and pi-stacking interactions within ATP-binding sites. The piperidine ring, a versatile scaffold in medicinal chemistry, can adopt different conformations to fit into hydrophobic pockets.

Molecular docking simulations for compounds with similar structures often reveal key interactions. For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the chlorine atom can form halogen bonds or participate in hydrophobic interactions. The hydroxyl group on the piperidinyl methanol moiety is a potential hydrogen bond donor and acceptor, further anchoring the ligand to a target protein.

Prediction of Binding Modes and Interaction Fingerprints

The prediction of binding modes for this compound would involve identifying the most stable orientation of the molecule within a given protein's binding site. This is typically achieved through computational docking algorithms that score different poses based on their interaction energies.

An interaction fingerprint for this molecule would likely highlight the key amino acid residues with which it could interact. A hypothetical interaction fingerprint could include:

Hydrogen Bonds: With residues such as serine, threonine, or the backbone amide groups of the protein, involving the pyrimidine nitrogens and the hydroxyl group.

Hydrophobic Interactions: With nonpolar residues like leucine, isoleucine, and valine, involving the piperidine ring and the chloropyrimidine scaffold.

Pi-Stacking: With aromatic residues such as phenylalanine, tyrosine, or tryptophan, involving the pyrimidine ring.

These predicted interactions provide a theoretical basis for understanding how the molecule might be recognized by a biological target.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics tools can be used to calculate a variety of molecular descriptors for this compound that can be used in Quantitative Structure-Property Relationship (QSPR) models. These models correlate the structural features of molecules with their physicochemical properties.

Calculated Physicochemical Properties (Illustrative)

| Property | Predicted Value | Significance |

| Molecular Weight | ~241.7 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 | Indicates moderate lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~49 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Number of Hydrogen Bond Acceptors | 3 | From the pyrimidine nitrogens and the hydroxyl oxygen. |

| Number of Rotatable Bonds | 2 | Indicates molecular flexibility. |

Note: These values are estimations based on the chemical structure and may vary depending on the calculation method.

QSPR models built on datasets of related pyrimidine and piperidine derivatives could potentially predict properties such as solubility, melting point, and even biological activity for this compound. However, without specific experimental data for this compound, such predictions remain theoretical.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Chloropyrimidine Moiety

The 5-chloropyrimidine (B107214) ring is the most electronically activated site for modification. The presence of two ring nitrogens withdraws electron density from the aromatic system, making it susceptible to attack by various reagents.

The chlorine atom at the C5 position of the pyrimidine (B1678525) ring is susceptible to displacement by a wide array of nucleophiles through the SNAr mechanism. Halogenated pyrimidines are well-established substrates for such transformations, which are foundational in creating libraries of substituted pyrimidines. The reaction proceeds via the addition of a nucleophile to the electron-deficient ring, forming a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

The reactivity can be modulated by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines, alkoxides, and thiolates, are particularly effective. For instance, the reaction with primary or secondary amines can be used to introduce diverse amino substituents, a common strategy in medicinal chemistry.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Reagent Example | Potential Product Structure |

|---|---|---|

| Primary Amines | R-NH₂ (e.g., Aniline) | (1-(5-(Phenylamino)pyrimidin-2-yl)piperidin-2-yl)methanol |

| Secondary Amines | R₂NH (e.g., Morpholine) | (1-(5-(Morpholino)pyrimidin-2-yl)piperidin-2-yl)methanol |

| Alkoxides | R-O⁻ (e.g., Sodium methoxide) | (1-(5-Methoxypyrimidin-2-yl)piperidin-2-yl)methanol |

| Thiolates | R-S⁻ (e.g., Sodium thiophenoxide)| (1-(5-(Phenylthio)pyrimidin-2-yl)piperidin-2-yl)methanol |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and chloro-substituted heterocycles are common substrates for these transformations. These reactions significantly expand the range of accessible derivatives by allowing for the introduction of aryl, alkyl, alkynyl, and other groups at the C5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used for the formation of biaryl structures.

Sonogashira Coupling: This method enables the formation of a carbon-carbon triple bond by coupling the chloropyrimidine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction provides an alternative to classical SNAr for the formation of C-N bonds. It allows for the coupling of the chloropyrimidine with a wide range of amines, including those that are poor nucleophiles, under milder conditions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | (1-(5-Arylpyrimidin-2-yl)piperidin-2-yl)methanol |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | (1-(5-(Alkynyl)pyrimidin-2-yl)piperidin-2-yl)methanol |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | (1-(5-(Amino)pyrimidin-2-yl)piperidin-2-yl)methanol |

Reactivity of the Piperidine (B6355638) Nitrogen

In the compound (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol, the nitrogen atom of the piperidine ring is tertiary, as it is bonded to two carbon atoms within the piperidine ring and to the C2 position of the pyrimidine ring.

Standard acylation and sulfonylation reactions, which involve the substitution of a hydrogen atom on a nitrogen with an acyl or sulfonyl group, respectively, are not feasible for this compound. These reactions require a primary or secondary amine that possesses an N-H bond to be replaced. As a tertiary amine, the piperidine nitrogen in the title compound lacks a proton and is therefore unreactive towards common acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) under typical conditions.

Similarly, direct N-alkylation or N-arylation of the piperidine nitrogen is not possible. Such reactions on primary or secondary amines lead to the formation of higher-order amines. As the nitrogen is already tertiary, further alkylation to form a quaternary ammonium (B1175870) salt could potentially occur, but this would introduce a permanent positive charge and significantly alter the molecule's properties. Standard arylation reactions, such as the Buchwald-Hartwig reaction, are also not applicable as they require an N-H bond.

Transformations of the Methanol (B129727) Functional Group

The primary alcohol (-CH₂OH) group is a versatile handle for a variety of chemical modifications. These transformations can be used to introduce new functional groups, extend the carbon chain, or modulate the polarity of the molecule.

Common transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions (e.g., Fischer esterification, Steglich esterification) yields the corresponding ester.

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride, respectively. This activates the position for subsequent nucleophilic substitution reactions, allowing for the introduction of halides, azides, nitriles, and other functional groups.

Table 3: Potential Transformations of the Methanol Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Mild Oxidation | PCC or DMP | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |

| Esterification | R-COOH / H⁺ | Ester (-CH₂OC(O)R) |

| Tosylation | TsCl / Pyridine | Tosylate (-CH₂OTs) |

| Substitution (via Tosylate) | NaCN | Nitrile (-CH₂CN) |

Oxidation and Reduction Chemistry

The primary alcohol of this compound is a key functional group for oxidative and reductive transformations, allowing for the introduction of new functionalities and the modulation of the compound's physicochemical properties.

Oxidation: The hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective oxidation to the corresponding aldehyde, (1-(5-chloropyrimidin-2-yl)piperidin-2-yl)carbaldehyde. More potent oxidizing agents, including potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can effect the complete oxidation to the carboxylic acid, 1-(5-chloropyrimidin-2-yl)piperidine-2-carboxylic acid. These transformations are fundamental in creating derivatives for further elaboration, such as in reductive amination or amide coupling reactions.

| Transformation | Reagent Examples | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | (1-(5-chloropyrimidin-2-yl)piperidin-2-yl)carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4), Jones reagent | 1-(5-chloropyrimidin-2-yl)piperidine-2-carboxylic acid |

Reduction: While the primary alcohol is already in a reduced state, the other functionalities of the molecule could be subject to reduction. For instance, catalytic hydrogenation could potentially reduce the pyrimidine ring or effect dechlorination, depending on the catalyst and conditions. However, a more common application of reduction chemistry in the context of this scaffold would be the reduction of derivatives, such as the aforementioned aldehyde or carboxylic acid, to explore further chemical space.

Ether and Ester Formation

The hydroxyl group of this compound is amenable to the formation of ethers and esters, providing a straightforward method for introducing a wide variety of substituents.

Ether Formation: The synthesis of ethers from the parent alcohol can be achieved through several methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of diverse alkyl and aryl groups.

Ester Formation: Esterification of the primary alcohol can be readily accomplished through reaction with carboxylic acids or their derivatives. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a catalytic amount of strong acid, is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the use of activated carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base is often preferred. These reactions yield esters with varied functionalities, which can influence the compound's lipophilicity and other properties. In the synthesis of related piperidine-containing compounds, esterification has been a key step in creating diverse libraries for biological screening.

| Reaction Type | Reagent Examples | Functional Group Formed |

| Ether Formation | Alkyl halide, Sodium hydride | -O-R |

| Ester Formation | Carboxylic acid (acid catalyst), Acyl chloride (base) | -O-C(=O)R |

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—namely the nucleophilic piperidine nitrogen, the electrophilic carbon atoms of the chloropyrimidine ring, and the nucleophilic hydroxyl group—presents challenges and opportunities in terms of regioselectivity and chemoselectivity.

Achieving selective reactions at one site without affecting the others is crucial for the controlled synthesis of complex derivatives. For instance, N-alkylation of the piperidine ring can be achieved while preserving the hydroxyl group by using appropriate protecting group strategies or by carefully controlling reaction conditions. Conversely, reactions at the hydroxyl group, such as ether or ester formation, can be performed without affecting the piperidine nitrogen or the pyrimidine ring.

The chloropyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. This reaction is often facilitated by the electron-withdrawing nature of the pyrimidine ring. A key challenge is to perform selective substitutions on the pyrimidine ring in the presence of other nucleophilic centers within the molecule. In the synthesis of related complex molecules, regioselective SNAr reactions have been successfully employed. newdrugapprovals.org

Development of Analogues and Homologs for Chemical Space Exploration

The exploration of the chemical space around this compound is essential for understanding structure-activity relationships and for the optimization of lead compounds. This involves the systematic synthesis of analogues and homologs by modifying the three main components of the molecule.

Piperidine Ring Modification: The piperidine ring can be modified by introducing substituents at various positions. The synthesis of substituted piperidines often involves multi-step sequences starting from readily available precursors. google.com For instance, spirocyclic moieties can be introduced onto the piperidine ring to create novel analogues. newdrugapprovals.org

Pyrimidine Ring Modification: The 5-chloro substituent on the pyrimidine ring serves as a handle for introducing a wide array of functionalities via nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of a vast chemical space by varying the substituent at this position.

Hydroxymethyl Side Chain Modification: The primary alcohol can be extended (homologation) to create side chains of varying lengths or can be replaced with other functional groups altogether. For example, conversion of the alcohol to a leaving group followed by substitution with various nucleophiles can introduce amines, thiols, or other functionalities.

The synthesis of such analogues and homologs allows for a systematic investigation of how structural changes impact the biological activity of the parent compound, ultimately guiding the design of more potent and selective molecules.

Advanced Chemical Applications and Scaffold Diversity

Utility as a Building Block in Complex Chemical Synthesis

The (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol structure serves as a valuable starting point for the synthesis of more intricate molecules. The inherent functionalities of the molecule—the electrophilic 5-chloropyrimidine (B107214) ring and the nucleophilic piperidine (B6355638) nitrogen (in its precursor form) combined with the modifiable hydroxymethyl group—offer a strategic platform for building complex chemical entities.

The 5-chloropyrimidin-2-yl piperidine core is a recognized pharmacophore found in various biologically active agents. For instance, a constitutional isomer of this scaffold is present in the complex molecule nerandomilast (B10856306) (BI 1015550), which features a 4-(5-chloropyrimidin-2-yl)piperidin-1-yl moiety. nih.gov The synthesis of such elaborate molecules demonstrates the utility of the chloropyrimidinyl-piperidine framework as a robust building block for accessing novel chemical structures with potential therapeutic applications. nih.gov

The synthetic utility of this building block stems from several key reactive sites:

The C-Cl bond on the pyrimidine (B1678525) ring: This site is susceptible to nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

The hydroxymethyl group (-CH₂OH): This primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. These transformations open pathways to a multitude of other derivatives, including amides, larger ester series, or reductively aminated products.

The piperidine ring: The ring's conformation and substitution pattern are crucial for defining the spatial orientation of the appended functional groups, which is critical for molecular recognition by biological targets.

The strategic combination of these modifications allows chemists to construct large and complex molecules from the relatively simple this compound starting material.

Design and Synthesis of Chemically Modified Probes for Molecular Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of such probes often involves the covalent attachment of a reporter group—such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope—to a core scaffold that recognizes a specific biological target. The this compound scaffold is well-suited for the development of such molecular probes.

The primary alcohol of the hydroxymethyl group is the most convenient site for derivatization. Standard chemical transformations can be employed to append linkers that terminate in a reactive group for conjugation with a reporter molecule.

Table 1: Potential Synthetic Routes for Probe Development

| Probe Type | Synthetic Strategy | Key Intermediate | Example Reporter Group |

|---|---|---|---|

| Fluorescent Probe | Esterification or etherification with a linker-appended fluorophore. | Activated carboxylic acid or alkyl halide of the fluorophore. | Fluorescein, Rhodamine, BODIPY |

| Biotinylated Probe | Amidation coupling following oxidation of the alcohol to a carboxylic acid. | (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)carboxylic acid. | Biotin-NH₂ |

| Photoaffinity Probe | Attachment of a photo-reactive group (e.g., benzophenone, aryl azide) via an ether or ester linkage. | Benzophenone carboxylic acid. | Benzophenone, Aryl Azide |

Strategies such as pharmacophore-hybridization, where structural motifs from different molecules are merged, can guide the design of novel probes. nih.gov By combining the this compound scaffold with known binding elements and a reporter tag, researchers can create powerful tools to study protein-ligand interactions, visualize biological processes, and identify novel therapeutic targets. nih.gov

Scaffold Scaffolding for Diverse Molecular Architectures

The concept of scaffold scaffolding involves using a core molecular structure to generate a library of analogs with diverse chemical and physical properties. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery. The this compound molecule is an ideal scaffold for this purpose due to its multiple, chemically distinct modification points.

Systematic modification at these positions allows for the creation of a focused library of compounds to probe the chemical space around a biological target. For example, quantitative structure-activity relationship (QSAR) models have been successfully developed for analogous heterocyclic scaffolds like 1,2,4-triazolo[1,5-a]pyrimidines, where substitutions at different positions of the core structure were correlated with biological activity. mdpi.com This highlights the power of using a central scaffold to understand how structural changes influence function.

Table 2: Diversification Points on the this compound Scaffold

| Position | Reactive Site | Potential Modifications | Example Reactions |

|---|---|---|---|

| Pyrimidine C5 | C-Cl Bond | Aryl, heteroaryl, alkyl, amine, thiol, alkoxy groups | Suzuki, Sonogashira, Buchwald-Hartwig coupling; Nucleophilic Aromatic Substitution |

| Piperidine C2 | -CH₂OH Group | Esters, ethers, aldehydes, carboxylic acids, amines | Esterification, Williamson ether synthesis, Oxidation, Reductive Amination |

| Pyrimidine Ring | Nitrogen Atoms | Alteration of electronics and H-bonding capacity | Not directly modified, but influenced by C5 substituent |

This systematic approach enables the exploration of how size, electronics, and hydrogen-bonding capabilities at each position affect target binding and biological activity, guiding the rational design of more potent and selective molecules. nih.govnih.gov

Investigation of Allosteric Modulation from a Chemical Perspective

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. This mechanism offers significant advantages in drug design, including higher target selectivity and a more nuanced modulation of biological responses.

Heterocyclic compounds, particularly those containing piperidine and pyrimidine rings, are frequently found in the structures of known allosteric modulators. patsnap.comnih.gov These scaffolds provide the necessary three-dimensional vectors to interact with the often more structurally diverse and less conserved allosteric binding pockets.

The this compound scaffold possesses the chemical features conducive to exploring allosteric modulation:

Structural Rigidity and Flexibility: The piperidine ring provides a semi-rigid anchor, while the rotatable bonds connecting the pyrimidine and methanol (B129727) groups allow the molecule to adopt various conformations to fit into complex pockets.

Defined Chemical Vectors: Modifications at the C5 position of the pyrimidine or derivatization of the hydroxymethyl group can extend the molecule's reach into different sub-pockets of an allosteric site.

Structure-activity relationship studies are crucial for optimizing allosteric modulators. For example, research on PAMs for the M4 muscarinic acetylcholine (B1216132) receptor and the mu-opioid receptor has shown that small changes to the chemical scaffold can lead to significant differences in potency and efficacy. nih.govrsc.org By creating a library of derivatives based on the this compound scaffold, it would be possible to systematically investigate the structural requirements for allosteric modulation of a given target.

Future Research Directions

Development of Novel Cascade and Multicomponent Reactions for Synthesis

The efficient construction of the (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol core and its analogs is paramount for extensive structure-activity relationship (SAR) studies. Future research should prioritize the development of elegant and atom-economical synthetic strategies, such as cascade and multicomponent reactions (MCRs).

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer a powerful tool for generating molecular diversity. An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported as a sustainable approach. nih.govrsc.orgnih.gov Future work could explore a one-pot synthesis that brings together a pyrimidine (B1678525) precursor, a piperidine (B6355638) precursor, and the methanol (B129727) side chain in a convergent manner.

| Reaction Type | Potential Starting Materials | Key Advantages |

| Cascade Reaction | Substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, dialkyl malonates | High stereoselectivity, increased molecular complexity in a single step. nih.gov |

| Multicomponent Reaction | Amidines, various alcohols | Regioselectivity, access to highly decorated pyrimidines, sustainable. nih.govrsc.orgnih.gov |

| Domino Reaction | 1,5-keto-aldehyde with a dienetricarbonyliron complex, primary amines | Complete diastereoselectivity, formation of a single diastereoisomeric product. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The vast chemical space surrounding the this compound scaffold can be efficiently navigated using artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the drug discovery process by identifying novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired properties. rsc.org For instance, a generative model could be used to propose modifications to the pyrimidine or piperidine rings to enhance binding affinity to a specific biological target. Machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of newly designed compounds based on their chemical structure. rsc.org This allows for the prioritization of the most promising candidates for synthesis and experimental testing.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial application of AI in drug discovery. ias.ac.innih.govnsf.gov By predicting these properties early in the design phase, researchers can identify and mitigate potential liabilities, reducing the likelihood of late-stage failures in drug development.

| AI/ML Application | Objective | Potential Impact |

| Generative AI | De novo design of novel analogs. | Rapid exploration of chemical space and identification of novel scaffolds. rsc.org |

| QSAR Modeling | Predict biological activity of virtual compounds. | Prioritization of synthetic targets and reduction of unnecessary experiments. rsc.org |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of potential liabilities and improved success rates in clinical trials. ias.ac.innih.govnsf.gov |

Exploration of Unconventional Reaction Media and Catalysis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact. Future research on the synthesis of this compound should focus on the use of unconventional and sustainable reaction media and novel catalytic systems.

The use of safer and more environmentally benign solvents is a cornerstone of green chemistry. Water, as a solvent, is an attractive alternative to traditional organic solvents for the synthesis of heterocyclic compounds. rsc.org Other green solvents, such as ionic liquids and deep eutectic solvents, could also be explored to enhance reaction rates and selectivity. nih.gov Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent another important green chemistry approach that can significantly reduce waste. nih.gov

The development of novel and more efficient catalysts is also a key area of future research. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org Photocatalysis, which utilizes light to drive chemical reactions, offers a mild and sustainable alternative to traditional thermal methods. rsc.org Furthermore, the exploration of non-precious metal catalysts, such as copper, for key bond-forming reactions like C-N coupling, is a critical step towards more sustainable and economical synthetic routes. ias.ac.in

| Green Chemistry Approach | Description | Key Benefits |

| Unconventional Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact, potential for improved reaction performance. nih.gov |

| Solvent-Free Reactions | Reactions conducted without a solvent medium. | Minimized waste, simplified purification. nih.gov |

| Novel Catalysis | Heterogeneous catalysts, photocatalysts, non-precious metal catalysts. | Catalyst recyclability, milder reaction conditions, reduced cost. rsc.orgias.ac.in |

Advanced Characterization of Chiral Forms and Conformational Isomers

The piperidine ring in this compound contains a stereocenter at the 2-position, meaning the compound can exist as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, the ability to separate and characterize these chiral forms is crucial.

Future research should focus on the development of efficient methods for the chiral separation of this compound and its derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for this purpose. nih.gov The development of stereoselective synthetic methods that produce a single enantiomer is an even more desirable goal. rsc.orgnih.gov

The conformational flexibility of the piperidine ring can also influence the biological activity of the molecule. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and Raman optical activity (ROA) spectroscopy, can provide detailed insights into the conformational preferences of the molecule in solution. nih.govrsc.org Computational modeling can complement these experimental studies by predicting the relative energies of different conformers and identifying the most stable conformations. d-nb.info A thorough understanding of the three-dimensional structure and conformational dynamics of this compound will be invaluable for understanding its interaction with biological targets and for the rational design of more potent and selective analogs.

| Area of Focus | Techniques | Importance |

| Chiral Separation | Chiral HPLC | Isolation of individual enantiomers for biological evaluation. nih.gov |

| Stereoselective Synthesis | Asymmetric catalysis, use of chiral auxiliaries | Direct production of a single, desired enantiomer. rsc.orgnih.gov |

| Conformational Analysis | NMR spectroscopy, Raman optical activity (ROA) spectroscopy, computational modeling | Understanding the 3D structure and its influence on biological activity. nih.govrsc.orgd-nb.info |

Q & A

Q. What are the key considerations in designing a synthetic route for (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanol?

A retrosynthetic approach is critical, focusing on disconnecting the piperidine-pyrimidine bond and the hydroxymethyl group. Evidence suggests using nucleophilic substitution for pyrimidine-piperidine coupling (e.g., reacting 5-chloropyrimidine with a piperidine precursor) followed by oxidation/reduction steps to introduce the methanol group . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., triethylamine) are pivotal for yield optimization .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of NMR (1H and 13C) to verify proton environments and carbon frameworks, IR spectroscopy to detect hydroxyl (-OH) and aromatic C-Cl stretches, and HPLC to assess purity (>95% required for biological assays) . Mass spectrometry (HRMS) is essential for molecular weight confirmation .

Q. What are common impurities observed during synthesis, and how are they addressed?

Impurities often arise from incomplete substitution at the pyrimidine’s 2-position or residual solvents. Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC effectively isolates the target compound. For halogenated byproducts (e.g., unreacted 5-chloropyrimidine), monitor via LC-MS and adjust stoichiometry .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may stem from conformational flexibility or diastereomerism. Use 2D NMR (COSY, HSQC) to map coupling networks and NOESY to study spatial proximity. X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable . Computational tools (e.g., DFT for optimizing molecular geometry) can corroborate experimental findings .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Chiral auxiliaries (e.g., L-prolinol) or asymmetric catalysis (e.g., chiral Pd complexes) during piperidine ring functionalization can enhance stereocontrol. Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while circular dichroism (CD) validates optical activity .

Q. How do steric and electronic effects influence reactivity in downstream modifications?

The 5-chloro group on pyrimidine directs electrophilic substitutions (e.g., Suzuki coupling at the 4-position). Steric hindrance near the piperidine’s 2-methanol group may limit acylation; mitigate this using bulky protecting groups (e.g., TBDMS for -OH) during derivatization .

Data Analysis & Mechanistic Studies

Q. How to design experiments to assess binding affinity to biological targets (e.g., enzymes)?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD). For kinases or GPCRs, competitive inhibition assays with fluorescent probes (e.g., ATP analogs) are effective. Pair with molecular docking (AutoDock, Schrödinger) to predict binding modes and guide SAR studies .

Q. What computational methods predict metabolic stability or toxicity?

Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate CYP450 interactions or hepatotoxicity. MD simulations (GROMACS) model compound stability in biological membranes. Validate with in vitro microsomal assays .

Application-Oriented Questions

Q. How to evaluate this compound’s potential as a kinase inhibitor?

Screen against a kinase panel (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Monitor phosphorylation inhibition via Western blot or TR-FRET. Structural analogs with fluoropyrimidine motifs show enhanced selectivity for tyrosine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.